2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride
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Overview
Description
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 4-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride typically involves the fluorination of a pyrrolidine precursor. One method involves the use of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid as an intermediate . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3) or thiols (RSH). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or surfactants.
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the pyrrolidine ring can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride
- (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid
Uniqueness
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and acetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity, depending on the context of its use.
Properties
Molecular Formula |
C6H11ClFNO2 |
---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-5(8-3-4)2-6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI Key |
HHHUTVKCHWFLAS-UYXJWNHNSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CC(=O)O)F.Cl |
Canonical SMILES |
C1C(CNC1CC(=O)O)F.Cl |
Origin of Product |
United States |
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